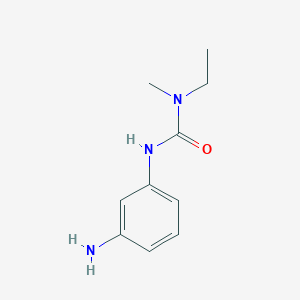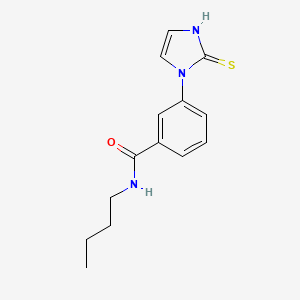
N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Vue d'ensemble
Description
N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as N-butyl-3-sulfanylidene imidazol-1-yl benzamide (NBISB), is an organic compound with a unique structure. It has a wide range of applications in the field of organic chemistry and is used as a starting material in the synthesis of various organic compounds. NBISB is a valuable intermediate in the synthesis of pharmaceuticals and other compounds of interest.
Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
Research has identified a class of N-substituted imidazolylbenzamides, related to the structure , for their potent cardiac electrophysiological activity. These compounds, including some with imidazol-1-yl moieties, have been evaluated for their ability to act as selective class III agents, indicating potential applications in treating cardiac arrhythmias. This suggests that related structures might hold promise in developing new therapeutic agents for cardiovascular diseases (Morgan et al., 1990).
Antimicrobial and Antiulcer Agents
Another study synthesized imidazo[1,2-a]pyridines substituted at the 3-position, aiming to explore their potential as antisecretory and cytoprotective antiulcer agents. While these compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting a potential area of application for related compounds in managing ulcerative conditions (Starrett et al., 1989).
Green Chemistry Synthesis
A green chemistry approach led to the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with a specific diacetic acid in water. This process underscores the environmental benefits and efficiency of synthesizing complex molecules related to the compound , highlighting the potential for sustainable chemical synthesis methodologies (Horishny & Matiychuk, 2020).
Antioxidant and Antibacterial Properties
The antioxidant and antibacterial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been investigated, revealing that compounds with sulfanylidene moieties can exhibit significant biological activities. These findings suggest the potential of similar compounds in developing new antioxidant and antibacterial agents (Karanth et al., 2019).
Propriétés
IUPAC Name |
N-butyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-7-15-13(18)11-5-4-6-12(10-11)17-9-8-16-14(17)19/h4-6,8-10H,2-3,7H2,1H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRMBHKFVIBDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



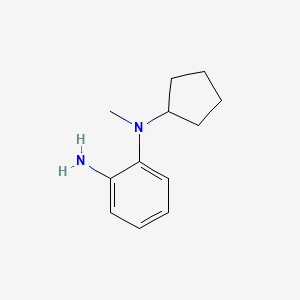
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)

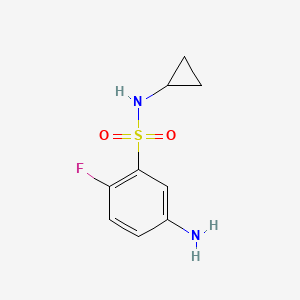
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
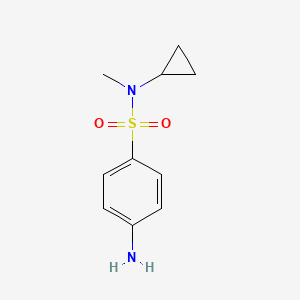
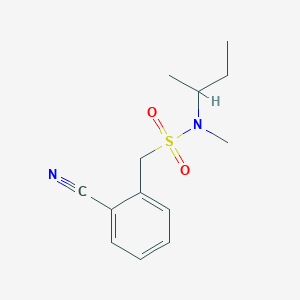
![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)
